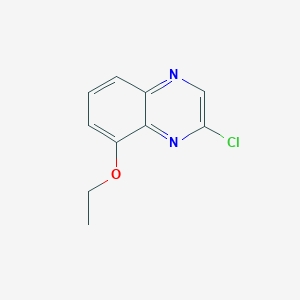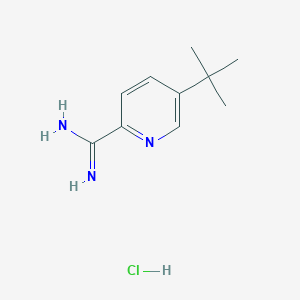
(1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol is a chiral organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons. The presence of fluorine atoms and a hydroxyl group in its structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors. One common method includes:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Hydroxylation: The hydroxyl group at the 1-position can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,2R) enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and hydroxylation steps, and advanced chiral separation techniques to ensure high enantiomeric purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if oxidized, using reagents like sodium borohydride (NaBH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH).
Major Products
Oxidation: Formation of 2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-one.
Reduction: Formation of the corresponding alcohol or alkane, depending on the reduction conditions.
Substitution: Formation of substituted naphthalenes with various functional groups replacing the fluorine atoms.
科学研究应用
Chemistry
In chemistry, (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of chiral catalysts and asymmetric synthesis.
Biology
The compound’s biological activity is of interest in pharmacology, where it is studied for its potential as a lead compound in drug development. Its interactions with biological targets can provide insights into the design of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory and anticancer properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of these compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and specialty chemicals. Its unique properties contribute to the performance characteristics of these materials.
作用机制
The mechanism of action of (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
(1R,2S)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol: The enantiomer of the compound, with different stereochemistry.
2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-one: The oxidized form of the compound.
2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-thiol: A thiol derivative where the hydroxyl group is replaced by a thiol group.
Uniqueness
The uniqueness of (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol lies in its specific stereochemistry and the presence of both fluorine atoms and a hydroxyl group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H12F2O |
|---|---|
分子量 |
210.22 g/mol |
IUPAC 名称 |
(1S,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H12F2O/c1-2-7-3-4-8-5-10(13)11(14)6-9(8)12(7)15/h3-7,12,15H,2H2,1H3/t7-,12+/m1/s1 |
InChI 键 |
WFCDFSPUVVNFQT-KRTXAFLBSA-N |
手性 SMILES |
CC[C@@H]1C=CC2=CC(=C(C=C2[C@H]1O)F)F |
规范 SMILES |
CCC1C=CC2=CC(=C(C=C2C1O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)



![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)





